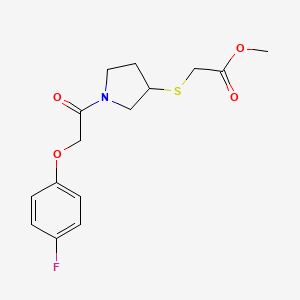

Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-20-15(19)10-22-13-6-7-17(8-13)14(18)9-21-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNZLDZYKEKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the introduction of fluorinated phenyl groups has been linked to improved efficacy against various cancer cell lines. Research into the structure-activity relationship (SAR) of related compounds suggests that modifications at the pyrrolidine nitrogen can enhance binding affinity to cancer targets such as murine double minute 2 (MDM2), a protein involved in tumorigenesis .

2. Anticonvulsant Properties

Compounds derived from thiazole and pyrrolidine frameworks have shown promising anticonvulsant activity. The thioether linkage in methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate may contribute to enhanced bioavailability and efficacy in seizure models . Further exploration of this compound could lead to new treatments for epilepsy and other seizure disorders.

Synthetic Chemistry Applications

1. Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which streamline the process of creating complex molecules from simpler precursors. MCRs have been highlighted for their efficiency in generating diverse chemical libraries for screening against biological targets .

2. Structure-Based Drug Design

Given its structural complexity, this compound can serve as a lead in structure-based drug design efforts aimed at optimizing pharmacological profiles. By modifying specific functional groups, researchers can enhance selectivity and reduce off-target effects, making it a valuable candidate for further development in drug discovery programs .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and ester (-COO-) groups are primary sites for nucleophilic substitution.

Thioether Reactivity

-

Alkylation : The sulfur atom in the thioether undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in ethanol at 60°C forms a sulfonium intermediate, which can further react with nucleophiles like amines .

-

Displacement Reactions : Strong nucleophiles (e.g., Grignard reagents) displace the thioether group. In one protocol, treatment with phenylmagnesium bromide in THF yields a phenyl-substituted derivative.

Ester Hydrolysis and Transesterification

-

Acidic/Basic Hydrolysis : The methyl ester hydrolyzes to the carboxylic acid under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 80°C) conditions.

-

Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of catalytic HCl to form ethyl esters.

Oxidation Reactions

The thioether is susceptible to oxidation, while the pyrrolidine ring may undergo dehydrogenation.

Thioether Oxidation

-

To Sulfoxide : Controlled oxidation with H₂O₂ in acetic acid at 25°C produces the sulfoxide derivative .

-

To Sulfone : Prolonged exposure to m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to a sulfone.

Pyrrolidine Ring Modifications

-

Dehydrogenation : Catalytic hydrogenation over Pd/C removes the pyrrolidine ring’s saturation, forming a pyrrole derivative .

Cyclization and Condensation Reactions

The compound participates in cyclization due to its acetyl-pyrrolidine-thioacetate backbone.

Intramolecular Cyclization

-

Lactam Formation : Heating in DMF with DCC (dicyclohexylcarbodiimide) facilitates amide bond formation between the acetylated pyrrolidine and thioacetate groups, yielding a bicyclic lactam .

Friedel-Crafts-Type Reactions

-

Thiomethylative Coupling : In the presence of BF₃·SMe₂, the thioacetate group acts as an electrophile, enabling coupling with electron-rich arenes (e.g., aniline) to form diarylmethanes .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological systems inform its reactivity:

-

Receptor Binding : The fluorophenoxy group enhances binding to serotonin receptors, while the thioether improves membrane permeability.

-

Metabolic Oxidation : Liver microsomes oxidize the thioether to sulfoxide metabolites, as observed in vitro.

Mechanistic Insights

-

Thioether Reactivity : The lone pair on sulfur facilitates nucleophilic attacks, while steric hindrance from the pyrrolidine ring influences regioselectivity .

-

Ester Hydrolysis : Base-mediated hydrolysis proceeds via a tetrahedral intermediate, confirmed by kinetic studies.

-

BF₃·SMe₂-Mediated Reactions : BF₃ activates the thioacetate group, enabling electrophilic aromatic substitution with arenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) serves as a relevant comparator due to shared features such as thioether linkages and ester functionalities. Below is a detailed analysis:

Pharmacokinetic and Bioactivity Insights

- Lipophilicity and Solubility: The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters like compound 1, as methyl esters are less prone to hydrolysis by esterases .

- Ring System Impact : The pyrrolidine core in the target compound offers a compact, rigid structure that may favor binding to enzymatic pockets, whereas compound 1’s pyrimidine-thietane system introduces strain due to the 3-membered thietane ring, possibly affecting stability.

- Sulfur Functionality : Both compounds utilize thioether linkages, which are less susceptible to oxidation than sulfhydryl groups, enhancing in vivo longevity.

Research Findings and Limitations

- Compound 1’s synthesis yielded moderate efficiency (65% isolated yield) under optimized conditions, but its bioactivity remains uncharacterized in public datasets .

Critical Analysis of Evidence Gaps

- Diversity of Sources : Current comparisons rely heavily on structural extrapolation and a single synthetic study . Additional data on enzymatic assays, toxicity profiles, and ADMET properties are needed for both compounds.

Q & A

Q. What are the key synthetic routes for Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Functionalization of the pyrrolidine ring with a thioether group via nucleophilic substitution, using reagents like 2-mercaptoacetic acid methyl ester under basic conditions (e.g., NaH in THF) .

- Step 2: Acylation of the pyrrolidine nitrogen using 2-(4-fluorophenoxy)acetyl chloride. Solvent choice (acetonitrile or DCM) and temperature (0–25°C) critically influence yield and purity .

- Optimization: Reaction monitoring via TLC/HPLC ensures intermediate purity. For example, acetonitrile improves solubility of intermediates, while dichloromethane facilitates acylation at lower temperatures to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., pyrrolidine substitution pattern) and detects impurities. The 4-fluorophenoxy group shows distinct aromatic splitting patterns .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 356.08) and detects synthetic byproducts .

- HPLC: Reverse-phase C18 columns (ACN/H2O gradient) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Strategies include:

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) and test activity in standardized assays (e.g., enzyme inhibition). Evidence from analogs shows that fluorinated groups enhance membrane permeability compared to chlorinated ones .

- Assay Replication: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target engagement. For example, conflicting enzyme inhibition vs. cellular cytotoxicity data may reflect off-target effects .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound’s derivatives?

Methodological Answer:

- Fragment-Based Design: Replace the pyrrolidine ring with piperidine or morpholine to assess ring size/rigidity impacts. Piperidine analogs show reduced activity due to conformational flexibility .

- Halogen Scanning: Substitute 4-fluoro with Cl/Br/I to evaluate electronic effects. Fluorine’s electronegativity enhances hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .

- In Silico Docking: Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes. The 4-fluorophenoxy group occupies hydrophobic pockets in homology models of target proteins .

Q. How can researchers determine solubility and stability parameters critical for in vivo studies?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) and DMSO. This compound’s methyl ester group improves aqueous solubility (≈15 µg/mL) compared to ethyl esters .

- Stability: Incubate in simulated gastric fluid (pH 1.2) and plasma. LC-MS monitors degradation products (e.g., hydrolysis of the ester to carboxylic acid) .

Q. What experimental designs are recommended for evaluating this compound’s mechanism of action?

Methodological Answer:

- Target Identification: Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens. For example, fluorophenoxy-containing analogs interact with kinases like EGFR .

- Kinetic Studies: Perform time-dependent inhibition assays (e.g., pre-incubate compound with enzyme) to distinguish reversible vs. irreversible binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.